(5-Nitrothiophen-2-YL)methanamine

Electrochemistry Bioreductive Pro-drugs Radical Generation

Researchers face performance deficits with 4-nitro isomers or furan analogs: altered reduction potentials and lost bacteriostatic potency. This primary amine-functionalized 5-nitrothiophene (MW 158.18) solves that. - Key intermediate for hypoxia-activated prodrugs (0.4V more anodic than 4-nitro isomer) - Required to synthesize REV-ERBα antagonist GSK2945 (EC50 ~21 µM) - Enables Schiff base libraries with antimutagenic activity at 20 µM Immediate supply for pharmaceutical and agrochemical R&D.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 90993-47-8
Cat. No. B3301489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrothiophen-2-YL)methanamine
CAS90993-47-8
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])CN
InChIInChI=1S/C5H6N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2
InChIKeyGIUPGSUAELRKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (5-Nitrothiophen-2-YL)methanamine


(5-Nitrothiophen-2-YL)methanamine (C5H6N2O2S, MW 158.18) is a primary amine-functionalized 5-nitrothiophene building block . Its structure uniquely combines an aromatic nitro group, which is critical for bioreductive activation and radical generation, with a nucleophilic primary amine handle that enables facile derivatization into Schiff bases, tertiary amines, and amides [1]. This positions it as a key intermediate for developing nuclear receptor ligands, antimicrobial agents, and bioreductive prodrugs, where the specific substitution pattern significantly impacts downstream biological performance [2].

Bioreductive prodrug synthesis: 5-nitrothiophene core supports reduction-activated radical generation studies
Nucleophilic derivatization: primary amine enables Schiff base and amide library construction
Nuclear receptor ligand development: amine handle required for REV-ERBα modulator synthesis

Why (5-Nitrothiophen-2-YL)methanamine Is Irreplaceable


Substituting (5-Nitrothiophen-2-YL)methanamine with closely related analogs like 4-nitrothiophene isomers or 5-nitrofuran-based primary amines introduces critical performance deficits. The 5-nitro position on the thiophene ring is not electronically equivalent to the 4-nitro position; it results in a significantly more anodic reduction potential, directly enhancing the compound's ability to generate radical species essential for bioreductive and antiparasitic action [1]. Furthermore, exchanging the sulfur-containing thiophene ring with an oxygen-containing furan ring leads to a measurable loss of bacteriostatic potency against key pathogens [2]. Removing the primary amine or replacing it with a less reactive group (like an aldehyde or methyl group) eliminates the key synthetic handle required to build the Schiff bases and tertiary amines that demonstrate potent antimutagenic and nuclear receptor-modulating activities [3].

4-nitrothiophene isomer: more cathodic reduction potential may shift bioreductive activation behavior
5-nitrofuran analog: lower reported bacteriostatic activity; heteroatom replacement may alter electronic profile
Non-amine thiophene derivatives: lack the nucleophilic handle for Schiff base and tertiary amine synthesis

Differentiation Evidence for (5-Nitrothiophen-2-YL)methanamine


Reduction Potential Edge Over 4-Nitrothiophene Analog

The reduction potential of the nitro group is a key determinant of a compound's suitability for applications like radiosensitization and hypoxia-selective cytotoxicity. Organometallic imines derived from the 5-nitrothiophene scaffold exhibit a one-electron reduction potential (E1/2) of approximately -0.575 V, which is 0.406 V more anodic than that of analogous imines built on a 4-nitrothiophene core (E1/2 ≈ -0.981 V) [1]. This near-half-volt difference indicates that the 5-nitro isomer is thermodynamically much easier to reduce, a prerequisite for efficient formation of the radical species that mediate biological damage under hypoxic conditions.

Reduction potential
Head-to-head
+0.406 V anodic shift vs 4-nitro analog
Supports selection for bioreductive activation studies
Cyclic voltammetry in DMF; data from phenylimine derivatives
Electrochemistry Bioreductive Pro-drugs Radical Generation

Greater Antiparasitic Potency Than 4-Nitrothiophene

In a direct comparative study, organometallic imines based on the 5-nitrothiophene pharmacophore (compounds 1b-3b) exhibited enhanced potency against both bloodstream Trypanosoma brucei brucei and epimastigote forms of Trypanosoma cruzi compared to their structural 4-nitrothiophene analogues (1a-3a) [1]. Assessment of selectivity indices identified compound 1b, a 5-nitrothiophene derivative, as the most promising agent for treating trypanosomal infections. The study attributes this superiority to the more facile reduction of the 5-nitro group into toxic radical products within the parasite.

Antiparasitic assay
Head-to-head
5-nitrothiophene derivatives reported more active than 4-nitro analogs
Reported antiparasitic assay potency context
T. brucei and T. cruzi in vitro models; selectivity index analysis
Antiparasitic Drug Discovery Trypanosoma brucei Chagas Disease

GSK2945 as a REV-ERBα Antagonist

The primary amine of (5-Nitrothiophen-2-YL)methanamine is the essential nucleophilic anchor for constructing tertiary amines like GSK2945. GSK2945 acts as a highly specific Rev-erbα/REV-ERBα antagonist, with a measured EC50 of 21.5 μM for the mouse receptor and 20.8 μM for the human receptor in cell-based assays . This contrasts with its analogue GSK4112, which acts as a REV-ERBα agonist. In hypercholesterolemic mice, GSK2945 treatment increased hepatic Cyp7a1 expression and lowered plasma cholesterol, a functional outcome dependent on the specific N,N-disubstituted architecture derived from the parent methanamine [1].

REV-ERBα activity
Cross-study
Derivative GSK2945 EC50 ~21 μM (mouse/human)
Supports nuclear receptor modulator research
Cell-based reporter gene assay; primary amine required for derivatization
REV-ERBα Antagonism Circadian Rhythm Cholesterol Metabolism Nuclear Receptors

Antimutagenic Protection in Human Lymphocytes

Condensation of (5-Nitrothiophen-2-YL)methanamine with 4-chlorobenzaldehyde yields (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine (Compound 1). At a concentration of 20 µM, this specific Schiff base demonstrated a strong antimutagenic effect, significantly attenuating Aflatoxin B1-induced micronucleus formation in human lymphocytes in vitro [1]. This same compound was also noted to be the most potent bactericide among the series synthesized, outperforming other derivatives. The primary amine of the parent compound is the obligatory precursor for forming this bioactive azomethine group.

Antimutagenic effect
Supporting evidence
Reported strong antimutagenic activity of Schiff base derivative at 20 µM
Supports DNA damage endpoint assays
Micronucleus assay in human lymphocytes; data to verify in independent models
Antimutagenic Cancer Prevention DNA Damage Repair Schiff Base Chemistry

Superior Bacteriostatic Activity vs. 5-Nitrofuran

A systematic comparison of 5-nitrothiophene and 5-nitrofuran aldimine derivatives against a panel of plant pathogenic bacteria revealed a clear structure-activity trend: the thiophene-containing compounds exhibited higher in vitro bacteriostatic activity than their oxygen-based furan homologues [1]. The thiophene derivatives showed outstanding activity specifically against Erwinia amylovora (fire blight pathogen) and satisfactory activity against other critical pathogens including Pseudomonas syringae and Agrobacterium tumefaciens, while furan analogs were notably weaker. This trend is consistent with the enhanced electron-accommodating capacity of the sulfur atom facilitating nitro group reduction [2].

Bacteriostatic activity
Class-level inference
Thiophene aldimines reported higher activity than furan analogs vs plant pathogens
Supports antimicrobial screening context
Agar dilution data; outstanding activity against Erwinia amylovora noted
Agrochemical Bacteriostatic Plant Pathology Heterocyclic Chemistry

Key Applications for (5-Nitrothiophen-2-YL)methanamine


Bioreductive Drug Design for Tumor Hypoxia

The 5-nitrothiophene core's anodic reduction potential, which is 0.4 V lower than the 4-nitro isomer, makes (5-Nitrothiophen-2-YL)methanamine an ideal starting scaffold for designing hypoxia-activated prodrugs (HAPs) and radiosensitizers. Its primary amine can be directly conjugated to tumor-targeting moieties or cytotoxic payloads. Evidence from nitrothiophene series confirms that the 5-nitro position is critical for achieving the one-electron reduction step that initiates selective cytotoxicity under the low-oxygen conditions found in solid tumors [1].

Nuclear Receptor Modulator Development

For laboratories studying circadian biology or metabolic syndrome, the primary amine is a required intermediate for synthesizing REV-ERBα antagonist tool compounds like GSK2945. GSK2945, which cannot be synthesized without this specific methanamine, demonstrates an EC50 of ~21 µM for antagonizing REV-ERBα and has been shown to lower plasma cholesterol in hypercholesterolemic mouse models . Generic or simpler thiophene analogs lacking this functional group cannot deliver this pharmacology.

Antimicrobial & Antimutagenic Schiff Base Synthesis

The reactive amine group enables rapid parallel synthesis of Schiff base libraries through condensation with various aldehydes. A specific Schiff base made from this compound exhibits potent antimutagenic protection in human lymphocytes at 20 µM and outperforms known antibiotics against certain bacteria [2]. For research groups screening for novel antimicrobial or DNA-protective agents, this building block provides a direct path to a bioactive chemical space that is unattainable with non-amine precursors.

Agricultural Antibacterial Development

For agrochemical research targeting plant pathogens, 5-nitrothiophene aldimine derivatives demonstrate higher bacteriostatic potency than their 5-nitrofuran counterparts, particularly against the devastating fire blight pathogen Erwinia amylovora [3]. Adopting this thiophene-based intermediate over a furan-based one is a chemically justified route to developing next-generation agricultural bactericides with an improved spectrum of activity.

Application
Selection Property
Validation Focus
Hypoxia-activated prodrug research
5-nitrothiophene reduction potential
Bioreductive activation assays
Nuclear receptor modulator development
Primary amine derivatization handle
REV-ERBα functional assays
Antimicrobial Schiff base synthesis
Amine-aldehyde condensation chemistry
Antimicrobial and DNA damage assays
Agrochemical antibacterial research
Thiophene vs furan heterocycle
Plant pathogen inhibition panels
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